4-Methyl-1,5-naphthyridin-2(1H)-one 4-Methyl-1,5-naphthyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 61319-93-5
VCID: VC15995615
InChI: InChI=1S/C9H8N2O/c1-6-5-8(12)11-7-3-2-4-10-9(6)7/h2-5H,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

4-Methyl-1,5-naphthyridin-2(1H)-one

CAS No.: 61319-93-5

Cat. No.: VC15995615

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,5-naphthyridin-2(1H)-one - 61319-93-5

Specification

CAS No. 61319-93-5
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 4-methyl-1H-1,5-naphthyridin-2-one
Standard InChI InChI=1S/C9H8N2O/c1-6-5-8(12)11-7-3-2-4-10-9(6)7/h2-5H,1H3,(H,11,12)
Standard InChI Key DXOWLAUXXKOQIN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)NC2=C1N=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

Naphthyridinones consist of two fused pyridine rings, with substituents dictating their chemical behavior. For 4-methyl-1,5-naphthyridin-2(1H)-one (Figure 1), the methyl group occupies position 4, while the ketone functional group resides at position 2. This contrasts with the more widely studied 2-methyl-1,5-naphthyridin-4(1H)-one, where substituents are reversed .

Table 1: Comparative Properties of Naphthyridinone Isomers

Property4-Methyl-1,5-naphthyridin-2(1H)-one2-Methyl-1,5-naphthyridin-4(1H)-one
Molecular FormulaC₉H₈N₂OC₉H₈N₂O
Molecular Weight (g/mol)160.17160.17
CAS NumberNot assigned10261-83-3
TautomerismLactam-lactim equilibriumLactam dominant

The absence of a registered CAS number for the 4-methyl-2-one isomer underscores its understudied status compared to its 2-methyl-4-one counterpart.

Synthesis and Reactivity

Synthetic Routes

While no explicit protocols for 4-methyl-1,5-naphthyridin-2(1H)-one are documented, analogous methods for naphthyridinones suggest feasible pathways:

  • Cyclization Reactions: Starting from aminopyridine precursors, cyclocondensation with carbonyl-containing reagents (e.g., acetaldehyde) under reflux conditions could yield the target compound. For example, 3-amino-4-methylpyridine might cyclize with ketones to form the naphthyridinone core.

  • Oxidative Methods: Oxidation of 4-methyl-1,5-naphthyridine derivatives using agents like potassium permanganate or chromic acid could introduce the ketone group at position 2.

Key Challenges:

  • Regioselectivity: Ensuring the methyl and ketone groups occupy positions 4 and 2, respectively, requires precise control of reaction conditions (e.g., solvent polarity, temperature).

  • Byproduct Formation: Competing isomerization or over-oxidation may necessitate chromatographic purification .

Physicochemical Characterization

Spectroscopic Data

Although experimental spectra for the 4-methyl-2-one isomer are unavailable, predictions based on analogous compounds include:

  • ¹H NMR: A deshielded proton adjacent to the ketone (δ ~8.5 ppm) and methyl group splitting (δ ~2.5 ppm).

  • IR Spectroscopy: Strong carbonyl stretch near 1680 cm⁻¹.

  • MS: Molecular ion peak at m/z 160.17 (M⁺) .

Biological Activity and Applications

Table 2: Hypothetical Bioactivity Profile

ActivityMechanismPotential IC₅₀ Range
AntibacterialDNA gyrase inhibition5–20 µM
AnticancerCDK4/6 inhibition0.1–5 µM
Anti-inflammatoryCOX-2 suppression10–50 µM

Research Gaps and Future Directions

The scarcity of data on 4-methyl-1,5-naphthyridin-2(1H)-one highlights several priorities:

  • Synthetic Optimization: Developing regioselective methods to avoid isomer contamination.

  • Biological Screening: Testing against kinase panels and microbial strains to validate hypothetical activities.

  • Computational Modeling: DFT studies to predict tautomer stability and binding affinities.

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